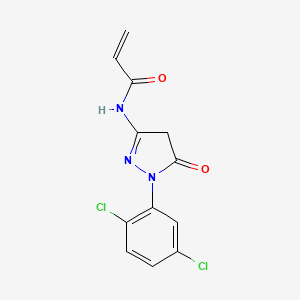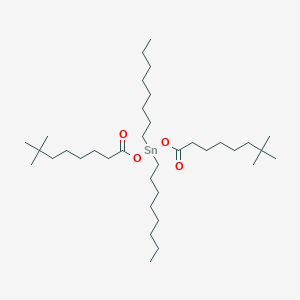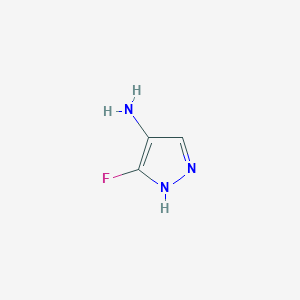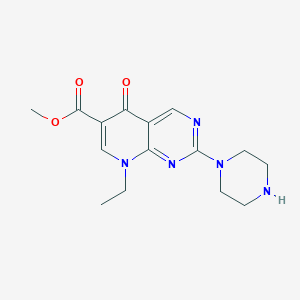
Pipemidic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipemidic Acid Methyl Ester is a derivative of pipemidic acid, a member of the pyridopyrimidine class of antibacterials. Pipemidic acid was introduced in 1979 and is known for its activity against gram-negative and some gram-positive bacteria . This compound retains the antibacterial properties of its parent compound and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pipemidic Acid Methyl Ester typically involves the esterification of pipemidic acid. One common method involves dissolving pipemidic acid trihydrate in a small amount of dimethylformamide (DMF), followed by the addition of methanol and a metal solution in warm methanol. The mixture is then refluxed for several hours and allowed to crystallize at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Pipemidic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of pipemidic acid and methanol.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, although specific conditions and reagents vary.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid (HCl) and heating.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions include pipemidic acid, methanol, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Pipemidic Acid Methyl Ester is widely used in scientific research due to its antibacterial properties. Some key applications include:
Mechanism of Action
Pipemidic Acid Methyl Ester exerts its antibacterial effects by inhibiting DNA synthesis in bacterial cells. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription . By binding to this enzyme, the compound prevents the bacteria from proliferating, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties.
Norfloxacin: A fluoroquinolone with a broader spectrum of activity.
Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
Pipemidic Acid Methyl Ester is unique due to its specific structure, which includes a piperazinyl side chain that enhances its ability to penetrate bacterial cells . This structural feature distinguishes it from other quinolones and contributes to its specific antibacterial activity.
Conclusion
This compound is a valuable compound in scientific research and medicine due to its potent antibacterial properties. Its unique structure and mechanism of action make it an important tool in the fight against bacterial infections. The compound’s versatility in various chemical reactions and its applications in different fields further highlight its significance.
Properties
IUPAC Name |
methyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-19-9-11(14(22)23-2)12(21)10-8-17-15(18-13(10)19)20-6-4-16-5-7-20/h8-9,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFQVEIHRYQXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
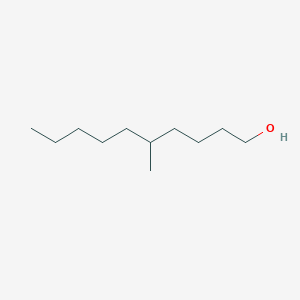
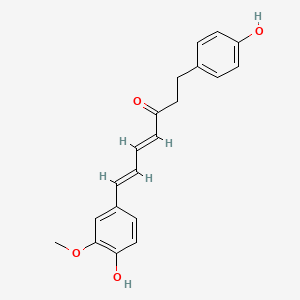


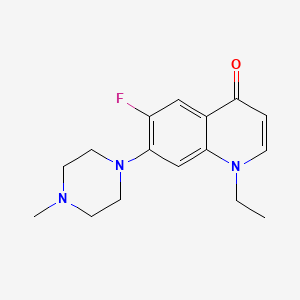
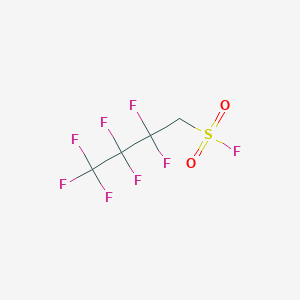
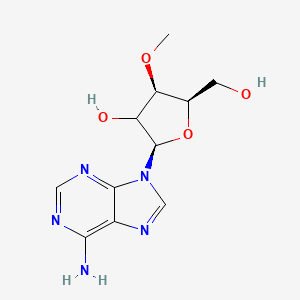

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
